molecular formula C11H22N2O4 B13894862 methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate

methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B13894862
M. Wt: 246.30 g/mol
InChI Key: DOKURIHNVIXJHI-UHFFFAOYSA-N
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Description

Methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate: is an organic compound with a complex structure. It is often used in various scientific research fields due to its unique chemical properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The process generally starts with the amino acid precursor, which undergoes esterification to form the methyl ester. The Boc group is then introduced to protect the amino group. The reaction conditions often involve the use of solvents like methanol or ether and catalysts to facilitate the esterification and protection steps .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and protection processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications. The compound can interact with enzymes and proteins, influencing their activity and function. The pathways involved in these interactions depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison: Methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific structure and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under various conditions .

Properties

IUPAC Name

methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7,12H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKURIHNVIXJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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